4,5-dimethyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
Description
This compound features a pyrimidine core substituted at the 4- and 5-positions with methyl groups. The 6-position is linked to a bicyclic octahydropyrrolo[3,4-c]pyrrole system, which is further substituted with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with kinase inhibitors or anticancer agents explored in related studies .
Properties
IUPAC Name |
6-[5-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-11-12(2)19-10-20-18(11)25-8-14-6-24(7-15(14)9-25)17-5-4-16-22-21-13(3)26(16)23-17/h4-5,10,14-15H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEMRICBWAHMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,5-dimethyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with various functional groups including a triazolopyridazine moiety and an octahydropyrrolo derivative. The unique structural characteristics contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes or receptors involved in critical cellular processes. For instance, it has been shown to modulate the activity of kinases and potentially affect signal transduction pathways.
1. Anticancer Activity
Research indicates that derivatives of triazolo-pyridazine/pyrimidine compounds exhibit significant anticancer properties. A study evaluated several compounds similar to the target compound against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising derivative demonstrated an IC50 value of for A549 cells, for MCF-7 cells, and for HeLa cells .
2. Kinase Inhibition
The compound also shows significant inhibitory activity against c-Met kinase, which is crucial in cancer progression and metastasis. The inhibitory concentration (IC50) against c-Met was found to be , comparable to established inhibitors like Foretinib . This suggests that the compound may serve as a viable candidate for further development as a targeted cancer therapy.
3. Cytotoxicity Studies
In vitro cytotoxicity assessments using the MTT assay revealed moderate cytotoxicity across various tested compounds derived from similar structures. Notably, compounds exhibiting IC50 values below were highlighted as particularly promising for further investigation .
Table 1: Cytotoxicity and Kinase Inhibition Data
| Compound | Cell Line | IC50 (μM) | c-Met Inhibition (IC50 μM) |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | 0.090 |
| MCF-7 | 1.23 ± 0.18 | ||
| HeLa | 2.73 ± 0.33 |
Case Studies
Case Study: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis revealed that modifications in the triazolo-pyridazine core significantly influenced the biological activity of the compounds. The introduction of halogen substitutions on the aromatic rings was found to enhance cytotoxicity against cancer cell lines .
Case Study: Apoptosis Induction
Further studies indicated that certain derivatives could induce late apoptosis in A549 cells while causing cell cycle arrest in the G0/G1 phase, highlighting their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
- Structural Similarities : These compounds share fused triazolo-pyrimidine systems but lack the octahydropyrrolo-pyrrole linker. For example, compound 6 in includes a pyrazolo-triazolo-pyrimidine core with a substituted phenyl group .
- Functional Differences : The absence of the bicyclic amine linker in these derivatives may reduce conformational stability compared to the target compound. Isomerization studies (e.g., 6 to 8 in ) highlight the sensitivity of triazolo-pyrimidine systems to reaction conditions, suggesting similar synthetic challenges for the target compound .
Pyrazolo[3,4-d]pyrimidine Analogues
- Synthetic Routes : describes pyrazolo[3,4-d]pyrimidine derivatives synthesized via condensation reactions, akin to methods used for triazolopyridazine intermediates in the target compound .
- Biological Relevance: These analogues are often explored as folate antagonists or kinase inhibitors. The target compound’s triazolopyridazine group may enhance selectivity for adenosine triphosphate (ATP)-binding pockets in kinases compared to pyrazolo-pyrimidines .
Thieno[2,3-b]pyridine and Pyrrolo-Pyrrole Systems
- Such compounds are less conformationally restricted than the target compound .
- Pyrrolo-Pyrrole Linkers : ’s thiazolo-pyrrolo-pyrrole structure demonstrates the impact of bicyclic amines on crystal packing and solubility. The target compound’s octahydropyrrolo-pyrrole may similarly enhance bioavailability compared to linear linkers .
Structural and Functional Data Table
Key Research Findings and Hypotheses
Synthetic Challenges : The target compound’s octahydropyrrolo-pyrrole linker likely requires multi-step synthesis, similar to methods in and , involving cyclocondensation and stereochemical control .
Isomerization Risks : Analogous to ’s isomerization of triazolo-pyrimidines, the target compound may exhibit stability issues under acidic/basic conditions, necessitating careful reaction optimization .
Bioactivity Predictions : The triazolopyridazine group is associated with kinase inhibition, while the bicyclic amine may improve blood-brain barrier penetration compared to ’s sulfonyl-containing derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
